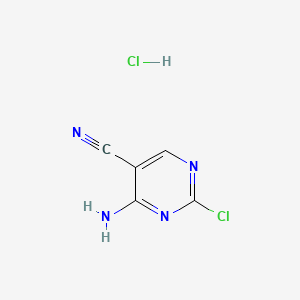
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic acid derivative with the molecular formula C11H9BF3NO4 and a molecular weight of 287.00 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of 2,4,6-trifluorophenylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency.
化学反应分析
Types of Reactions
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione primarily involves its role as a boronic acid derivative in cross-coupling reactions. The compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a biaryl compound . The molecular targets and pathways involved include the activation of the palladium catalyst and the stabilization of the intermediate species during the reaction .
相似化合物的比较
Similar Compounds
- 3-trifluoromethoxyphenylboronic acid MIDA ester
- 4-Hydroxyphenylboronic acid MIDA ester
- Phenylboronic acid MIDA ester
Uniqueness
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and stability in cross-coupling reactions compared to other boronic acid derivatives . This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials .
属性
IUPAC Name |
6-methyl-2-(2,4,6-trifluorophenyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BF3NO4/c1-16-4-9(17)19-12(20-10(18)5-16)11-7(14)2-6(13)3-8(11)15/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDCPLKVSBTGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![potassium;trifluoro-[(Z)-hex-3-en-3-yl]boranuide](/img/structure/B8204728.png)






![Rel-(2r,3ar,6ar)-tert-butyl 2-(aminomethyl)tetrahydro-2h-furo[2,3-c]pyrrole-5(3h)-carboxylate oxalate](/img/structure/B8204786.png)

![2-[3-[(2,4-Dimethylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrate;hydrochloride](/img/structure/B8204799.png)
![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)
![Potassium(2'-Methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B8204818.png)


